![molecular formula C36H26N8Ru+2 B14778605 Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is a complex compound with the molecular formula C36H26Cl2N8Ru and a molecular weight of 813.63 . This compound is primarily used in scientific research and is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves the coordination of 2,2’-bipyridyl and 2,2’-bipyrazine ligands to a ruthenium center. The reaction typically takes place under controlled conditions, often requiring an inert atmosphere and specific solvents to ensure the stability of the compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by specific oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents that target the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce new coordination compounds with different ligands .
科学的研究の応用
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate has several scientific research applications, including:
作用機序
The mechanism of action of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves its interaction with molecular targets through coordination chemistry. The ruthenium center plays a crucial role in mediating these interactions, often involving electron transfer processes and the formation of coordination complexes . The pathways involved can vary depending on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
Bis(2,2’-bipyridyl)ruthenium(II) chloride: Similar in structure but lacks the bipyrazine ligand.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine)ruthenium(II) chloride: Similar but with different ligand arrangements.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)ruthenium(II) chloride: Similar but with variations in the phenyl group.
Uniqueness
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is unique due to its specific ligand arrangement and the presence of both bipyridyl and bipyrazine ligands. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C36H26N8Ru+2 |
|---|---|
分子量 |
671.7 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;2-quinoxalin-2-ylquinoxaline;ruthenium(2+) |
InChI |
InChI=1S/C16H10N4.2C10H8N2.Ru/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |
InChIキー |
LNSRQASSNKPMKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


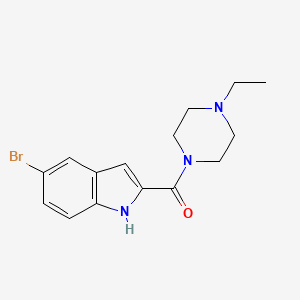
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)
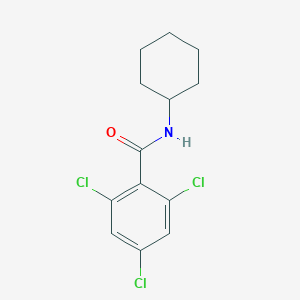
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)

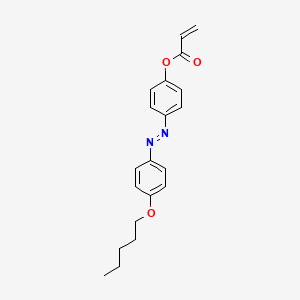
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)

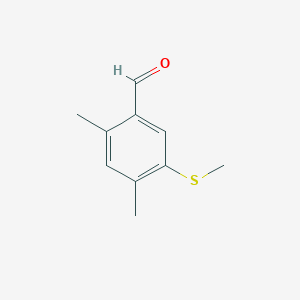

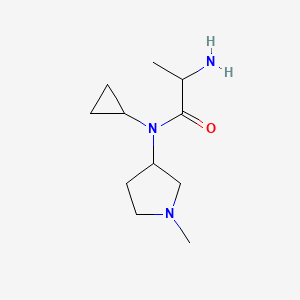
![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)

